REACTION_CXSMILES
|
CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=CC=1)C.CN(C)C1C=CC(C)=C(C(C2C=C(N(C)C)C=CC=2C)C2C=C(N(C)C)C=CC=2C)C=1.CN(C)C1C=CC(C)=C(C(C2C=C(N(C)C)C=CC=2C)C2C=CC=CC=2)C=1.CN(C)C1C=CC(C)=C(C(C2C=C(N(C)C)C=CC=2C)C2SC=CC=2)C=1.[C:113]([C:121]1[C:134]2[NH:133][C:132]3[C:127](=[CH:128][C:129](NCC)=[CH:130][CH:131]=3)OC=2C=C(NCC)C=1)(=O)[C:114]1[CH:119]=[CH:118][CH:117]=[CH:116]C=1.C(C1C2C(=NC3C(N=2)=C(C2C=CC=CC=2)C=C(NCC)C=3)C=C(NCC)C1)(=O)C1C=CC=CC=1>>[CH2:134]([NH:133][C:132]1[CH:131]=[CH:130][CH:129]=[CH:128][CH:127]=1)[CH2:121][C:113]1[CH:114]=[CH:119][CH:118]=[CH:117][CH:116]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
|
Name
|
6,6'-di-t-butyl-p,p'-bi-o-cresol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tris(4-dimethylamino-o-tolyl)methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C=C1)C)C(C1=C(C=CC(=C1)N(C)C)C)C1=C(C=CC(=C1)N(C)C)C)C
|
Name
|
bis(4-dimethylamino-o-tolyl)phenylmethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C=C1)C)C(C1=CC=CC=C1)C1=C(C=CC(=C1)N(C)C)C)C
|
Name
|
bis(4-dimethylamino-o-tolyl)thienylmethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C=C1)C)C(C=1SC=CC1)C1=C(C=CC(=C1)N(C)C)C)C
|
Name
|
2-chlorophenylamino-6-N,N-dibutylamino-9-(2-methoxycarbonyl)-phenylxanthene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-N,N-dibenzylamino-6-N,N-diethylamino-9-(2-methoxycarbonyl) phenylxanthene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzo[a]-6-N,N-diethylamino-9-(2-methoxycarbonyl)phenylxanthene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzoyl-3,7-diethylaminophenoxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(=CC=2OC3=CC(=CC=C3NC12)NCC)NCC
|
Name
|
benzoyl-3,7-diethylamino-9-phenyldihydrophenazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1CC(=CC2=NC3=CC(=CC(=C3N=C12)C1=CC=CC=C1)NCC)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC1=CC=CC=C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |